molecular formula C15H22N2O2S B4187567 N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide

N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide

Cat. No. B4187567
M. Wt: 294.4 g/mol
InChI Key: LPPPDRPUTQRQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for investigating the role of oxidative stress in various physiological and pathological processes.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide has been widely used in scientific research to investigate the role of oxidative stress in various physiological and pathological processes. It has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates, making it a valuable tool for studying the pathophysiology of this disorder. Additionally, N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide has been used to investigate the mechanisms of neuronal death in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.

Mechanism of Action

N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide is a potent inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain. By inhibiting complex I, N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide disrupts the production of ATP, leading to oxidative stress and the production of reactive oxygen species. This oxidative stress can lead to the death of dopaminergic neurons in the substantia nigra, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide are primarily related to its ability to induce oxidative stress. This stress can lead to the death of dopaminergic neurons in the substantia nigra, which can result in Parkinson's disease-like symptoms. Additionally, N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide has been shown to induce inflammation and activate microglia, which are immune cells in the brain that can contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide in lab experiments is that it can induce Parkinson's disease-like symptoms in non-human primates, which makes it a valuable tool for studying the pathophysiology of this disorder. Additionally, N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide is relatively easy to synthesize and can be administered in a variety of ways, including intravenous injection and oral gavage. However, there are also limitations to using N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide in lab experiments. For example, N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide-induced neurodegeneration may not accurately reflect the pathophysiology of Parkinson's disease in humans, and there may be species-specific differences in the response to N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide.

Future Directions

There are several future directions for N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide research. One area of interest is the development of new compounds that are similar to N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide but have improved pharmacological properties. Additionally, there is a need for more research on the mechanisms of N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide-induced neurodegeneration, particularly with respect to the role of oxidative stress and inflammation. Finally, there is a need for more research on the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide and related compounds in neurodegenerative disorders.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(6-13-20-14-4-2-1-3-5-14)16-7-8-17-9-11-19-12-10-17/h1-5H,6-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPPDRPUTQRQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-morpholinyl)ethyl]-3-(phenylthio)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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